molecular formula C8H13N3O4 B1206227 5-Aminoimidazole ribonucleoside

5-Aminoimidazole ribonucleoside

Cat. No. B1206227
M. Wt: 215.21 g/mol
InChI Key: NKYAAYKKNSYIIW-XVFCMESISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-aminoimidazole ribonucleoside is a 1-ribosylimidazole that is 5-aminoimidazole in which the hydrogen at position 1 has been replaced by a beta-D-ribofuranosyl group. It is a 1-ribosylimidazole, a primary amino compound, a ribonucleoside and an aminoimidazole. It is a conjugate base of a 5-aminoimidazol-3-ium ribonucleoside.

Scientific Research Applications

Activation of AMPK and Insulin Sensitivity

5-Aminoimidazole-4-carboxamide ribonucleoside (AICAR) activates 5'-AMP-activated protein kinase (AMPK) and improves insulin sensitivity. AICAR stimulates AMPK alpha1 activity and adiponectin gene expression in human adipose tissue while reducing the release of tumor necrosis factor-alpha (TNF-alpha) and interleukin-6 (IL-6), which may contribute to its insulin sensitizing effects (Lihn et al., 2004).

Nonenzymatic Synthesis and Biochemical Relevance

AICAR is synthesized nonenzymatically from 5-amino-1-beta-D-ribofuranosylimidazole-4-carboxamide and plays a role as a precursor in purine ribonucleotides and thiamin biosynthesis in prokaryotic organisms. Its facile rearrangement in neutral aqueous solutions may impact the early biotic pathways to purine nucleotide components (Groziak et al., 1988).

AMPK-Dependent and Independent Effects

AICAR has been widely used as an AMPK activator in studies of metabolism and cancer pathogenesis. It has both AMPK-dependent and independent effects on metabolism, hypoxia, exercise, nucleotide synthesis, and cancer. This highlights the need for careful interpretation of AICAR-based studies in understanding AMPK signaling (Visnjic et al., 2021).

Chemistry of 5-Aminoimidazoles

5-Aminoimidazoles, including AICAR, are precursors of purines and thiamine. They behave as C- or N-nucleophiles based on the electrophile's nature, offering new routes to nitrogen heterocycles. Their synthesis and biomimetic transformation to novel purine analogs are of significant chemical interest (Ramsden, 1995).

Glucose Homeostasis in Diabetic Models

AICAR treatment in diabetic (ob/ob) mice showed improved glucose homeostasis by activating AMPK in skeletal muscle and liver. It normalized glucose concentrations, improved glucose tolerance, and altered glycogen storage, demonstrating potential therapeutic applications (Song et al., 2002).

AMPK Activation via De Novo Purine Biosynthesis

AICAR facilitates AMPK activation via de novo purine biosynthesis. An inhibitor of ATIC homodimerization, blocking the ninth step of de novo purine biosynthesis, resulted in endogenous ZMP accumulation, activating AMPK and its downstream signaling pathways. This suggests a new therapeutic approach to metabolic disorders (Asby et al., 2015).

Nutritional and Genetic Blocks in Purine Synthesis

Research on yeast, molds, and bacteria showed that 5-aminoimidazole riboside accumulation varies in response to genetic or nutritional factors, affecting purine biosynthesis. This work sheds light on the relationship between biotin and purine biosynthesis (Friedman & Moat, 1958).

Influence on Fatty Acid Oxidation and Glucose Uptake

AICAR activates AMPK in skeletal muscle, leading to increases in fatty acid oxidation and glucose uptake. It also inactivates acetyl-CoA carboxylase (ACC) and decreases malonyl-CoA, indicating its potential in modulating energy metabolism (Merrill et al., 1997).

Suppressing TNF-alpha Production

AICAR suppresses lipopolysaccharide-induced TNF-alpha production in murine macrophages, independent of AMPK activation. It inhibits the activation of the phosphatidylinositol 3-kinase/Akt pathway, indicating its anti-inflammatory action (Jhun et al., 2004).

properties

Molecular Formula

C8H13N3O4

Molecular Weight

215.21 g/mol

IUPAC Name

(2R,3R,4S,5R)-2-(5-aminoimidazol-1-yl)-5-(hydroxymethyl)oxolane-3,4-diol

InChI

InChI=1S/C8H13N3O4/c9-5-1-10-3-11(5)8-7(14)6(13)4(2-12)15-8/h1,3-4,6-8,12-14H,2,9H2/t4-,6-,7-,8-/m1/s1

InChI Key

NKYAAYKKNSYIIW-XVFCMESISA-N

Isomeric SMILES

C1=C(N(C=N1)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O)N

SMILES

C1=C(N(C=N1)C2C(C(C(O2)CO)O)O)N

Canonical SMILES

C1=C(N(C=N1)C2C(C(C(O2)CO)O)O)N

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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